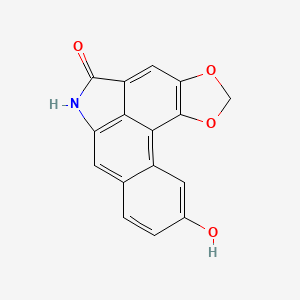

Aristololactam IIIa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aristololactam IIIa can be synthesized through various chemical routes. One common method involves the cyclization of appropriate phenanthrene derivatives under acidic conditions. The reaction typically requires the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the stems of Aristolochia gigantea . The extraction process includes solvent extraction followed by purification using chromatographic techniques. Advanced methods like liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the precise identification and quantification of this compound .

Chemical Reactions Analysis

Types of Reactions: Aristololactam IIIa undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Aristololactam IIIa has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various phenanthrene derivatives.

Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.

Mechanism of Action

Aristololactam IIIa exerts its effects through multiple mechanisms, including:

Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.

Pathways Involved: The compound modulates signaling pathways related to apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

- Aristolactam Ia

- Aristolactam II

- Aristolactam IVa

- Aristolactam BII

Comparison: Aristololactam IIIa is unique due to its specific structural features and biological activities. While other aristolactams share similar phenanthrenic structures, this compound exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Biological Activity

Aristololactam IIIa, a compound derived from the genus Aristolochia, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a member of the aristolactam family, which are characterized by their unique lactam structure. The molecular formula of this compound is C22H20NO9, with a calculated molecular weight of 442.1138 g/mol. Its structural characteristics contribute to its biological activities, including anti-inflammatory, antiplatelet, and antitumor effects .

1. Antitumor Activity

This compound exhibits significant cytotoxic effects on various cancer cell lines. Research has demonstrated that it can induce apoptosis and cell cycle arrest in cancer cells. For instance, in studies involving human lung cancer cells (A-549), this compound showed an IC50 value of approximately 2.40×10−5 M, indicating potent cytotoxicity . Additionally, it has been noted for its activity against other cell lines such as HeLa and PANC-1, with IC50 values suggesting effective inhibition of tumor growth .

| Cell Line | IC50 (M) |

|---|---|

| A-549 | 2.40×10−5 |

| HeLa | 7.59×10−6 |

| PANC-1 | 5.47×10−5 |

2. Antiplatelet Activity

This compound has been identified as an effective inhibitor of platelet aggregation. In comparative studies, it demonstrated a strong antiplatelet effect with an IC50 value around 1.22×10−6 M, comparable to standard antiplatelet agents like acetylsalicylic acid . This property suggests potential applications in preventing thrombotic disorders.

3. Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity . The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction .

- Inhibition of Platelet Aggregation : It interferes with the signaling pathways that activate platelets, thereby reducing clot formation .

- Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated but may include interference with nucleic acid synthesis or cell membrane integrity.

Case Study 1: Cytotoxicity in Cancer Therapy

A study evaluated the cytotoxic effects of this compound on A-549 lung cancer cells using the MTT assay. The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.

Case Study 2: Antiplatelet Efficacy

In another investigation, the antiplatelet effects were assessed using an aggregometer to measure platelet response to various agonists in the presence of this compound. The results showed complete inhibition of aggregation at specific concentrations, highlighting its therapeutic potential in cardiovascular diseases.

Properties

Molecular Formula |

C16H9NO4 |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

16-hydroxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

InChI |

InChI=1S/C16H9NO4/c18-8-2-1-7-3-11-13-10(16(19)17-11)5-12-15(21-6-20-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,17,19) |

InChI Key |

XCYLMCOZDQCDRH-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=C(C=CC4=CC5=C3C(=C2)C(=O)N5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.